![molecular formula C19H18O4 B5877150 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)
8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one
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Overview
Description
8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one, also known as HU-308, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and has been found to play a role in inflammation and immune function.
Mechanism of Action
8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one selectively activates the CB2 receptor, which is primarily expressed in immune cells such as macrophages, T cells, and B cells. Activation of the CB2 receptor has been found to have anti-inflammatory and immunomodulatory effects, including the suppression of cytokine production and the inhibition of immune cell proliferation and migration.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and immunomodulatory effects, 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of immune cells and inflammation. However, one limitation is that 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body.
Future Directions
There are several potential future directions for research on 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly in combination with other cannabinoids or neuroprotective agents. Additionally, further studies are needed to fully understand the mechanisms of action of 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one and its potential therapeutic applications in various inflammatory and autoimmune diseases.
Synthesis Methods
8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of resorcinol with 4-methyl-2-pentanone to form 4-methylresorcinol, which is then reacted with 2-methylpropenyl bromide to form 4-methyl-2-(2-methylpropenyl)resorcinol. This intermediate is then reacted with 8-methoxy-3-(tert-butyldimethylsilyloxy)-6H-benzo[c]chromen-6-one to form 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one.
Scientific Research Applications
8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been found to have anti-inflammatory and immunomodulatory effects, and has shown promise in preclinical studies for the treatment of conditions such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
properties
IUPAC Name |
8-methoxy-4-methyl-3-(2-methylprop-2-enoxy)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-11(2)10-22-17-8-7-15-14-6-5-13(21-4)9-16(14)19(20)23-18(15)12(17)3/h5-9H,1,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWBNWIYTVROLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-4-methyl-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one |
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